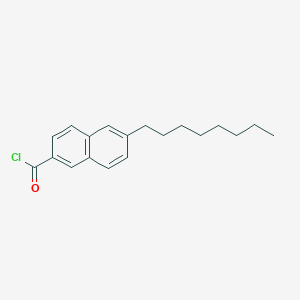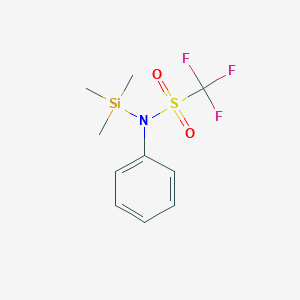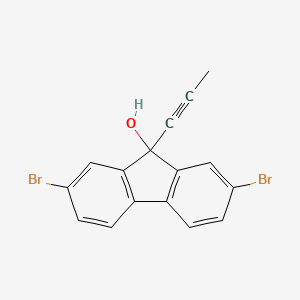![molecular formula C14H9NO6 B14398853 3-[(2-Nitrobenzoyl)oxy]benzoic acid CAS No. 89882-95-1](/img/structure/B14398853.png)
3-[(2-Nitrobenzoyl)oxy]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2-Nitrobenzoyl)oxy]benzoic acid is an organic compound that features both nitro and carboxylic acid functional groups. This compound is part of the broader class of nitrobenzoic acids, which are known for their diverse applications in organic synthesis and industrial processes. The presence of the nitro group imparts unique chemical properties, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Nitrobenzoyl)oxy]benzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of methyl benzoate, followed by hydrolysis to yield the desired product . Another approach involves treating benzaldehyde under nitration conditions, which initially converts the aldehyde to the acid .
Industrial Production Methods
Industrial production of this compound often employs large-scale nitration processes. These processes utilize concentrated nitric acid and sulfuric acid as nitrating agents. The reaction conditions are carefully controlled to ensure high yield and purity of the final product. The resulting nitrobenzoic acid is then purified through recrystallization or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2-Nitrobenzoyl)oxy]benzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The nitro group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Lithium aluminium hydride or sodium borohydride are common reducing agents.
Substitution: Nitration typically involves concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Conversion to 3-aminobenzoic acid.
Reduction: Formation of 3-hydroxybenzoic acid.
Substitution: Various substituted nitrobenzoic acids depending on the substituents introduced.
Applications De Recherche Scientifique
3-[(2-Nitrobenzoyl)oxy]benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its role in drug development and as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of polymers and resins.
Mécanisme D'action
The mechanism of action of 3-[(2-Nitrobenzoyl)oxy]benzoic acid involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates, which can interact with cellular components. The carboxylic acid group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Nitrobenzoic acid: A precursor to 3-aminobenzoic acid, used in dye synthesis.
2-Nitrobenzoic acid: Known for its use in organic synthesis and as a reagent in chemical reactions.
4-Nitrobenzoic acid: Utilized in the production of pharmaceuticals and agrochemicals.
Uniqueness
3-[(2-Nitrobenzoyl)oxy]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both nitro and carboxylic acid groups allows for diverse reactivity and applications in various fields.
Propriétés
Numéro CAS |
89882-95-1 |
|---|---|
Formule moléculaire |
C14H9NO6 |
Poids moléculaire |
287.22 g/mol |
Nom IUPAC |
3-(2-nitrobenzoyl)oxybenzoic acid |
InChI |
InChI=1S/C14H9NO6/c16-13(17)9-4-3-5-10(8-9)21-14(18)11-6-1-2-7-12(11)15(19)20/h1-8H,(H,16,17) |
Clé InChI |
PEAAVHHLOKTQGR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC(=C2)C(=O)O)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B14398771.png)



![1,2,6-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14398815.png)

![5-[4-(4-Chlorophenoxy)butyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14398822.png)



![1,1',1'',1''',1'''',1'''''-[Disulfanediyldi(ethene-2,1,1,2-tetrayl)]hexabenzene](/img/structure/B14398852.png)


![10-Chloro-7-methyl-7H-pyrimido[5,4-c]carbazole](/img/structure/B14398868.png)
